

# Technical Guide: N-Methylcyclopropanecarboxamide

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## Compound of Interest

Compound Name:	N-methylcyclopropanecarboxamide
CAS No.:	7108-40-9
Cat. No.:	B1606970

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Basic Properties, Synthesis, and Applications in Medicinal Chemistry

## Executive Summary

**N-Methylcyclopropanecarboxamide** (CAS: 7108-40-9) is a specialized secondary amide intermediate used primarily in the synthesis of pharmaceutical agents and agrochemicals.[1][2][3] It serves as a critical pharmacophore in drug discovery, offering a unique combination of conformational rigidity and metabolic stability.[2] This guide details its physicochemical profile, validated synthetic routes, and strategic application as a bioisostere in kinase inhibitor design.

## Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

The N-methylcyclopropyl moiety is often employed to replace isopropyl or ethyl groups, reducing the entropic penalty of binding by restricting the conformation of the amide bond.

Property	Data
IUPAC Name	N-Methylcyclopropanecarboxamide
CAS Registry Number	7108-40-9
Molecular Formula	C <sub>5</sub> H <sub>9</sub> NO
Molecular Weight	99.13 g/mol
Structure Description	Cyclopropane ring fused to an N-methyl carboxamide group
Physical State	Low-melting solid or viscous oil (Ambient)
Solubility	Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water
pKa (Predicted)	~15-16 (Amide NH)
H-Bond Donors/Acceptors	1 Donor / 1 Acceptor

*Note on Physical Data: Unlike its primary amide counterpart (Cyclopropanecarboxamide, MP ~120°C), the N-methyl derivative lacks one hydrogen bond donor, significantly lowering its lattice energy. It is frequently handled as a crude oil or low-melting solid in intermediate stages.*

[2]

## Synthetic Routes & Methodology

The synthesis of **N-methylcyclopropanecarboxamide** is governed by nucleophilic acyl substitution.[2] Two primary routes are industry-standard, selected based on scale and available starting materials.[2]

### Route A: Acid Chloride Amidation (High Throughput)

This is the preferred method for research-scale synthesis due to rapid kinetics and high conversion rates.[2]

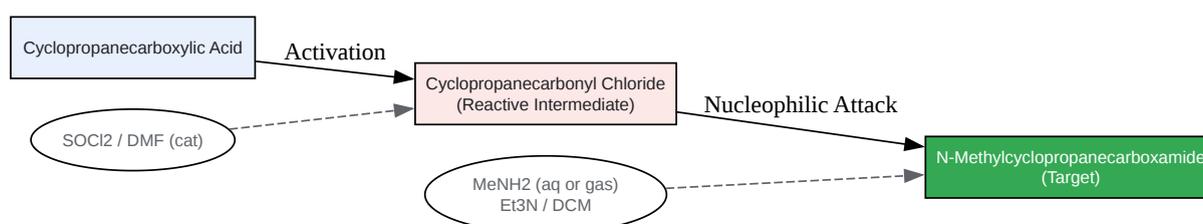
Reaction:

## Route B: Ester Aminolysis (Green Chemistry)

Used when avoiding corrosive acid chlorides is necessary, though reaction times are significantly longer.[2]

Reaction:

### Visualization: Synthetic Pathways



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Figure 1: Standard synthetic pathway via acid chloride activation.

## Experimental Protocol: Acid Chloride Route

Objective: Synthesis of 10.0 g of **N-methylcyclopropanecarboxamide**.

### Reagents

- Cyclopropanecarbonyl chloride (1.0 eq)[2][4]
- Methylamine (2.0 M in THF or 40% aq.[2] solution) (1.5 eq)
- Triethylamine (TEA) (1.2 eq)[2]

- Dichloromethane (DCM) (Anhydrous)[2]

## Step-by-Step Procedure

- Preparation: Charge a flame-dried 250 mL round-bottom flask with Cyclopropanecarbonyl chloride (10.0 g, 95.7 mmol) and anhydrous DCM (100 mL). Cool the solution to 0°C under an inert atmosphere ( ).
- Base Addition: Add Triethylamine (16.0 mL, 114.8 mmol) dropwise over 10 minutes. The solution may fume slightly; maintain temperature <5°C.[2]
- Amidation: Add Methylamine solution (1.5 eq) dropwise via an addition funnel. A white precipitate (TEA·HCl) will form immediately.[2]
- Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[2]
- Work-up:
  - Quench with 1N HCl (50 mL) to remove excess amine and solubilize salts.[2]
  - Separate the organic layer.[2]
  - Wash aqueous layer with DCM (2 x 30 mL).[2]
  - Combine organics and wash with saturated (brine).[2]
  - Dry over , filter, and concentrate in vacuo.
- Purification: The crude material is often sufficiently pure (>95%).[2] If necessary, purify via flash column chromatography (SiO<sub>2</sub>, 0-5% MeOH in DCM).

Self-Validation Check:

- <sup>1</sup>H NMR (CDCl<sub>3</sub>): Look for the cyclopropyl high-field multiplets (0.6–1.0 ppm) and the characteristic N-methyl doublet (~2.8 ppm, J=4.8 Hz) coupled to the NH proton.
- Yield: Expected yield is 85-95%.<sup>[2]</sup>

## Applications in Drug Discovery

The **N-methylcyclopropanecarboxamide** motif is a powerful tool in "Fragment-Based Drug Design" (FBDD).<sup>[2]</sup>

## Bioisosterism & Metabolic Stability

The cyclopropyl group is a bioisostere for isopropyl and tert-butyl groups.<sup>[2]</sup>

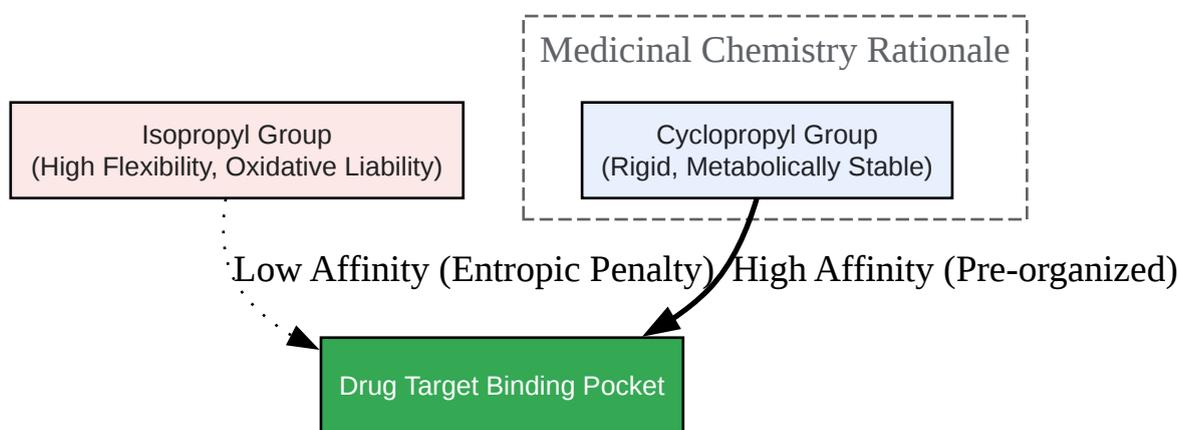
- **Metabolic Blockade:** The -like character of the cyclopropane C-C bonds (Walsh orbitals) makes the ring resistant to Cytochrome P450 oxidation compared to alkyl chains.<sup>[2]</sup>
- **Conformational Lock:** The rigidity of the ring fixes the vector of the carbonyl group, often improving binding affinity by reducing the entropic cost of binding to a protein pocket.

## Kinase Inhibitor Design

This fragment appears in the "hinge-binding" or "solvent-front" regions of kinase inhibitors (e.g., JAK, BTK, and VEGFR inhibitors). The N-methyl group serves two purposes:

- **Solubility:** Disrupts crystal lattice packing compared to primary amides.<sup>[2]</sup>
- **Selectivity:** The methyl group can clash with steric bulk in off-target proteins, improving selectivity profiles.<sup>[2]</sup>

## Visualization: Bioisosteric Logic



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Figure 2: Comparison of Isopropyl vs. Cyclopropyl binding modes.

## Safety & Handling (SDS Summary)

- Hazards:
  - H302: Harmful if swallowed.[1][2]
  - H315/H319: Causes skin and serious eye irritation.[2]
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2]
- Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Hygroscopic nature requires tightly sealed containers.[2]

## References

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